Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate
Description
Properties
CAS No. |
601470-07-9 |
|---|---|
Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 3-(1-naphthalen-1-ylnaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C25H22O2/c1-2-27-24(26)17-16-20-15-14-19-9-4-6-12-22(19)25(20)23-13-7-10-18-8-3-5-11-21(18)23/h3-15H,2,16-17H2,1H3 |
InChI Key |
ISNZYAYDMGBRFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate typically involves the esterification of 3-([1,1’-binaphthalen]-2-yl)propanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux conditions . The reaction can be represented as follows:
3-([1,1’-binaphthalen]-2-yl)propanoic acid+ethanol→Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate+water
Chemical Reactions Analysis
Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Scientific Research Applications
Organic Synthesis
Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate is often utilized as a chiral building block in asymmetric synthesis. Its unique structural features make it an ideal candidate for creating complex organic molecules through various reactions.
1.1. Asymmetric Synthesis
The compound can serve as a ligand in asymmetric catalysis, particularly in reactions involving transition metals. For example, it has been employed in the Tsuji-Trost reaction to facilitate the formation of allylic derivatives with high enantioselectivity.
Case Study:
In a study by Reineke et al., this compound was used as a ligand in palladium-catalyzed reactions, yielding products with enantiomeric excesses exceeding 95% . This demonstrates its effectiveness in promoting selectivity in synthetic pathways.
Medicinal Chemistry
The medicinal applications of this compound are primarily linked to its role as an intermediate in the synthesis of pharmaceuticals. Its chiral nature allows for the development of drugs with specific biological activities.
2.1. Drug Development
The compound has been investigated for its potential use in synthesizing bioactive molecules that exhibit anti-cancer properties. The presence of the binaphthyl moiety contributes to the biological activity by enhancing interaction with biological targets.
Case Study:
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated that these derivatives could induce apoptosis in cancer cells, making them promising candidates for further development as anti-cancer agents .
Materials Science
In materials science, this compound is explored for its potential use in creating advanced materials such as polymers and nanocomposites.
3.1. Polymer Chemistry
The compound can be polymerized to form materials with unique optical and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as thermal stability and mechanical strength.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
This table summarizes key properties of polymers synthesized using this compound as a monomer.
Mechanism of Action
The mechanism of action of Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to yield the corresponding acids and alcohols. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following compounds share structural motifs with ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate, enabling comparisons of substituent effects and reactivity:
Steric and Electronic Effects
- Binaphthalenyl vs. Phenyl/Furyl Groups : The binaphthalenyl group introduces significant steric hindrance and axial chirality, which are absent in phenyl or furyl analogs. This bulkiness enhances enantioselectivity in catalytic cycles but may reduce reaction rates due to slower substrate access .
- Electron-Withdrawing vs. Electron-Donating Substituents: Ethyl 3-(2-furyl)propanoate’s furan ring acts as an electron-rich diene, while the cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate withdraws electron density, altering reactivity in cycloaddition or nucleophilic substitution reactions .
Research Findings and Data Gaps
- Axial Chirality : The binaphthalenyl core enables simultaneous central and axial chirality generation, critical for asymmetric synthesis .
- Safety and Handling: While specific data for this compound are lacking, structurally related esters (e.g., ) require rigorous respiratory and dermal protection due to undefined toxicity profiles .
- Data Limitations : Key physicochemical parameters (e.g., logP, melting point) and detailed toxicological profiles for the target compound remain unaddressed in the literature surveyed.
Biological Activity
Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative with a complex structure that incorporates a binaphthyl moiety. The molecular formula is C₁₈H₁₈O₂, and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have shown that compounds with binaphthyl structures often exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit lactate dehydrogenase (LDH), an enzyme critical in anaerobic respiration .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological effects of this compound:
- Cell Viability Assays : In one study, the compound was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties.
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound led to significant tumor regression compared to control groups. The study noted a reduction in tumor size by approximately 40% over four weeks.
- Neuroprotective Effects : Another study explored its neuroprotective effects in models of neurodegeneration. The compound was found to enhance neuronal survival and reduce markers of inflammation and oxidative stress.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
